Eriodictyol-6-glucoside is a flavonoid glycoside derived from eriodictyol, a natural polyphenolic compound primarily found in citrus fruits and various medicinal plants. This compound is classified under the subclass of flavanones and exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Eriodictyol-6-glucoside is recognized for its therapeutic benefits and has garnered interest in pharmacological research due to its efficacy in various health-related applications.
Eriodictyol-6-glucoside (CAS Number: 118040-45-2) is commonly extracted from plants such as Eriodictyon californicum and citrus species. It belongs to the class of flavonoids, specifically within the flavanone subclass. Flavonoids are polyphenolic compounds characterized by their antioxidant properties, which contribute to their health benefits. Eriodictyol itself is known for its cardioprotective, hepatoprotective, and anti-diabetic effects, making its glycosylated form, eriodictyol-6-glucoside, a subject of interest in medicinal chemistry and pharmacology .
Eriodictyol-6-glucoside can be synthesized through various methods:
The biosynthetic pathways involve several enzymatic reactions, including hydroxylation and glycosylation processes that transform simple flavonoids into more complex glycosides. The use of recombinant DNA technology has facilitated the production of these compounds in microbial hosts, increasing efficiency and scalability.
Eriodictyol-6-glucoside has a molecular formula of and a molecular weight of approximately 450.39 g/mol. Its structure consists of a flavanone backbone with a glucose moiety attached at the 6-position. The structural representation can be depicted as follows:
This configuration contributes to its solubility and bioavailability compared to its aglycone form.
Eriodictyol-6-glucoside participates in various chemical reactions typical of flavonoid glycosides:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems.
Eriodictyol-6-glucoside exerts its biological effects through several mechanisms:
These mechanisms contribute to its therapeutic potential in managing chronic diseases.
These properties are essential for determining the appropriate storage conditions and formulations for pharmaceutical applications.
Eriodictyol-6-glucoside has several scientific uses:
Eriodictyol-6-C-β-D-glucoside (E6G) originates from flavonoid backbone assembly initiated by chalcone synthase variants (CHS). Unlike typical CHS enzymes that favor 4-coumaroyl-CoA, specialized variants like HvCHS2 from barley (Hordeum vulgare) exhibit heightened specificity for caffeoyl-CoA (Km = 8.2 µM), yielding eriodictyol chalcone directly [10]. This catalytic divergence enables efficient production of 5'-hydroxylated chalcones, bypassing subsequent hydroxylation steps. Downstream, flavanone-2-hydroxylase (F2H) converts eriodictyol to 2-hydroxyeriodictyol, the immediate precursor for C-glycosylation [4].
C-Glycosyltransferases (CGTs) then catalyze the stereospecific attachment of glucose. For instance, ScCGT1 from Stenoloma chusanum exhibits robust activity toward 2-hydroxyeriodictyol, forming E6G with a catalytic efficiency (kcat/Km) of 4.56 × 105 M−1s−1 [4] [9]. Structural analyses reveal that conserved residues (Asp14, His26) in ScCGT1 facilitate UDP-glucose binding, while Phe130, Tyr102, and Phe198 stabilize the acceptor substrate via π-π stacking [9].
Table 1: Key Enzymes in E6G Biosynthesis
Enzyme | Source | Substrate Specificity | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
HvCHS2 | Hordeum vulgare | Caffeoyl-CoA > feruloyl-CoA | Not determined |
ScCGT1 | Stenoloma chusanum | 2-Hydroxyeriodictyol, phloretin | 4.56 × 105 M−1s−1 |
UGT708C1 | Fagopyrum esculentum | Phloretin, 2-hydroxyflavanones | 2.08 × 104 M−1s−1* |
*For phloretin; E6G data not explicitly provided* [9].
In rooibos (Aspalathus linearis), E6G biosynthesis follows a dihydrochalcone pathway. Aspalathin, the abundant C-glucoside of 3-dehydroxyphloretin, undergoes oxidative cyclization to form E6G during fermentation. This process is mediated by polyphenol oxidases and non-enzymatic isomerization under acidic conditions [2] [7]. LC-MS/MS studies confirm the accumulation of E6G in fermented rooibos, with concentrations reaching 38.3 pmol/g in sublingual glands of mice fed rooibos extracts, highlighting efficient in vivo distribution [7].
The conversion mechanism involves:
This pathway is thermodynamically favored at pH 5–6 and 40–60°C, conditions typical of rooibos fermentation [2].
Fermentation critically influences E6G stereochemistry and yield. Unfermented rooibos contains predominantly aspalathin (∼5% dry weight), while fermentation reduces aspalathin by >90% and generates E6G isomers [(S)- and (R)-eriodictyol-6-C-β-D-glucopyranoside] [2]. This transformation occurs via:
Table 2: Impact of Fermentation Duration on E6G Isomerization in Rooibos
Fermentation Time (h) | Aspalathin (mg/g) | (S)-E6G (mg/g) | (R)-E6G (mg/g) | S:R Ratio |
---|---|---|---|---|
0 | 48.5 ± 2.1 | ND | ND | – |
24 | 12.3 ± 0.9 | 3.8 ± 0.2 | 3.5 ± 0.3 | 1.09 |
48 | 4.1 ± 0.3 | 9.6 ± 0.4 | 9.2 ± 0.5 | 1.04 |
ND = Not detected. Data adapted from phytochemical analyses [2].
Optimal isomerization occurs at 50°C, with higher temperatures favoring (R)-E6G due to thermodynamic stability [2].
CGT activity is regulated by substrate accessibility, allosteric modulators, and post-translational modifications. Structural studies of buckwheat UGT708C1 reveal a GT-B fold with two Rossmann-like domains. Key regulatory features include:
Table 3: Functional Impact of CGT Mutations on Catalytic Activity
Enzyme | Mutation | Km (μM) | kcat (s−1) | Activity vs. Wild Type |
---|---|---|---|---|
UGT708C1 | F130A | 7.82 ± 1.88 | 3.33 | Unchanged |
UGT708C1 | Y102F | 10.95 ± 1.98 | 0.41 | ↓ 85% |
UGT708C1 | D382E | 10.41 ± 1.88 | 0.18 | ↓ 96% |
ScCGT1 | P164T | 3.12 ± 0.75* | 3.92* | ↑ 130% |
*Estimated from extracellular nothofagin production data [4] [9].
Transcriptional regulation also modulates CGT expression. In rooibos, MYB-bHLH-WD40 complexes upregulate CGT genes during stress, linking E6G production to environmental responses [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: